molecular formula C6H10OS B13990530 5,5-Dimethylthiolan-2-one

5,5-Dimethylthiolan-2-one

Cat. No.: B13990530
M. Wt: 130.21 g/mol
InChI Key: XHKRRNDDQUICBQ-UHFFFAOYSA-N
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Description

5,5-Dimethylthiolan-2-one is an organic compound with the molecular formula C5H10OS It is a sulfur-containing heterocycle, specifically a thiolane derivative, characterized by a five-membered ring structure with a sulfur atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylthiolan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an oxidizing agent to form the thiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylthiolan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethylthiolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylthiolan-2-one involves its interaction with various molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylthiolane: Another thiolane derivative with similar structural features but different substitution patterns.

    2-Methylthiolane: A simpler thiolane derivative with a single methyl group.

    1,2-Dithiolane: A related compound with two sulfur atoms in the ring.

Uniqueness

5,5-Dimethylthiolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a sulfur atom and a ketone group in a five-membered ring structure makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

5,5-dimethylthiolan-2-one

InChI

InChI=1S/C6H10OS/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3

InChI Key

XHKRRNDDQUICBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)S1)C

Origin of Product

United States

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